1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2/c24-22-14-8-7-13-21(22)23-25(17-19-9-3-1-4-10-19)15-16-26(23)18-20-11-5-2-6-12-20/h1-14,23H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVAIRVHHRBJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3Cl)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360036 | |
| Record name | 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307338-79-0 | |
| Record name | 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dibenzyl 2 2 Chlorophenyl Imidazolidine and Its Derivatives
Classical Condensation Reactions for Imidazolidine (B613845) Ring Formation
The most traditional and widely employed method for the synthesis of the imidazolidine ring is the condensation reaction between a 1,2-diamine and an aldehyde or its equivalent. This approach is valued for its straightforwardness and the accessibility of the starting materials.
Reaction of N,N'-Disubstituted Ethylenediamines with Aldehydes
The fundamental approach to synthesizing 1,3-dibenzyl-2-(substituted-phenyl)imidazolidines involves the direct condensation of N,N'-dibenzylethylenediamine with a corresponding substituted benzaldehyde (B42025). In the case of 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine, the key reactants are N,N'-dibenzylethylenediamine and 2-chlorobenzaldehyde (B119727). This reaction typically proceeds via the formation of a diimine intermediate, which then undergoes an intramolecular cyclization to form the stable five-membered imidazolidine ring. The reaction is generally carried out in a suitable solvent and may be facilitated by heat or a catalyst to drive the equilibrium towards the product.
A closely related synthesis has been reported for a similar compound, 1,3-dibenzyl-2-(4-chlorophenyl)-4-methylimidazolidine. In this reported procedure, N¹,N²-dibenzylpropane-1,2-diamine was refluxed with 4-chlorobenzaldehyde (B46862) in a toluene (B28343) solution. nih.gov This example illustrates the general applicability of this condensation method for creating substituted imidazolidine derivatives. The core reaction mechanism remains the same, with the primary amine groups of the diamine attacking the carbonyl carbon of the aldehyde.
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of the condensation reaction is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include temperature, solvent, reaction time, and the use of catalysts. For instance, in the synthesis of 1,3-dibenzyl-2-(4-chlorophenyl)-4-methylimidazolidine, the reaction was carried out by refluxing a toluene solution for 8 hours. nih.gov The choice of a non-polar solvent like toluene can aid in the removal of water, a byproduct of the condensation, thereby shifting the reaction equilibrium towards the formation of the imidazolidine.
Regarding reagent stoichiometry, a slight excess of the diamine is often used to ensure the complete conversion of the aldehyde. In the aforementioned synthesis, a molar ratio of 1.1:1.0 of N¹,N²-dibenzylpropane-1,2-diamine to 4-chlorobenzaldehyde was employed. nih.gov This slight excess of the diamine helps to maximize the yield of the desired product. The work-up procedure typically involves evaporation of the solvent, followed by cooling to induce precipitation of the product, which is then purified by filtration, washing, and recrystallization. nih.gov A yield of 81% was achieved for 1,3-dibenzyl-2-(4-chlorophenyl)-4-methylimidazolidine using this optimized procedure. nih.gov
| Parameter | Optimized Condition | Rationale |
| Reactants | N¹,N²-dibenzylpropane-1,2-diamine and 4-chlorobenzaldehyde | Readily available starting materials for imidazolidine synthesis. |
| Solvent | Toluene | Facilitates azeotropic removal of water to drive the reaction forward. |
| Temperature | Reflux | Provides the necessary activation energy for the condensation reaction. |
| Reaction Time | 8 hours | Sufficient time for the reaction to proceed to completion. |
| Stoichiometry | 1.1:1.0 (Diamine:Aldehyde) | A slight excess of the diamine ensures complete consumption of the aldehyde. |
| Work-up | Evaporation, cooling, filtration, washing, and recrystallization | Standard procedures for isolation and purification of the solid product. |
Microwave-Assisted Synthetic Approaches to Imidazolidines
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles. The synthesis of imidazolidine derivatives can also be effectively achieved using microwave irradiation.
While a specific microwave-assisted synthesis for this compound is not detailed in the provided context, the general principles of microwave-assisted synthesis of heterocyclic compounds are well-established. These reactions are often carried out in a sealed vessel under controlled temperature and pressure. The high efficiency of microwave heating is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. This can lead to a dramatic reduction in reaction times, from hours to minutes. For instance, microwave-assisted synthesis of various imidazole (B134444) derivatives has been reported to be complete in as little as 4-9 minutes. nih.gov
Advanced Synthetic Strategies for Substituted Imidazolidine Derivatives
Beyond classical condensation, more advanced and specialized synthetic strategies have been developed for the preparation of substituted imidazolidine derivatives, including those with specific stereochemistry or functional groups.
Synthesis of 1,3-Dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine
As previously mentioned, the synthesis of 1,3-dibenzyl-2-(4-chlorophenyl)-4-methylimidazolidine has been successfully accomplished. nih.gov This derivative is of particular interest as it introduces a methyl group at the 4-position of the imidazolidine ring, creating a chiral center. The synthesis involves the condensation of N¹,N²-dibenzylpropane-1,2-diamine with 4-chlorobenzaldehyde. The pendant benzyl (B1604629) groups are reported to be oriented equatorially with respect to the imidazolidine ring. nih.gov The chlorophenyl ring is inclined to the mean plane of the four planar atoms of the major component of the imidazolidine ring by 76.27 (12)°. nih.gov
Base-Catalyzed Intramolecular Hydroamidation Pathways to Imidazolidin-2-ones
A sophisticated and atom-economical approach to constructing the core of imidazolidine derivatives is through base-catalyzed intramolecular hydroamidation. This method is particularly useful for the synthesis of imidazolidin-2-ones, which are structurally related to the target compound and are valuable precursors in medicinal chemistry. This strategy involves the cyclization of propargylic ureas. organic-chemistry.orgacs.orgacs.orgnih.gov
Stereoselective Synthesis and Chiral Induction in Imidazolidine Formation
The formation of the imidazolidine ring from a 1,2-diamine and an aldehyde presents an opportunity for stereochemical control, particularly at the C2 position. The stereoselective synthesis of this compound and its derivatives can be approached through several methods, primarily involving the use of chiral starting materials or chiral catalysts to induce asymmetry.
One of the most effective strategies for achieving stereoselectivity is the use of chiral 1,2-diamines as precursors. When a chiral diamine, such as a derivative of (1R,2R)- or (1S,2S)-1,2-diphenylethylenediamine, is condensed with an aldehyde, the stereochemistry of the diamine can direct the facial selectivity of the aldehyde addition, leading to the preferential formation of one diastereomer of the imidazolidine. This approach has been successfully employed in the synthesis of various chiral imidazolidine derivatives, which have found applications as chiral ligands in asymmetric catalysis. nih.govacs.org
For instance, the condensation of chiral diamines with aldehydes in the presence of an acid catalyst can proceed with high diastereoselectivity. The stereochemical outcome is often influenced by the steric and electronic properties of both the diamine and the aldehyde substituents. The relative stereochemistry of the substituents on the imidazolidine ring can be determined using spectroscopic techniques such as 1H-NMR, combined with computational calculations.
Another powerful method for achieving enantioselectivity is through catalyzed reactions. Chiral catalysts, such as those based on transition metals like copper or rhodium, can be employed to control the formation of the imidazolidine ring. nih.gov For example, a copper-catalyzed reductive coupling of imines and azadienes has been shown to produce vicinal diamines with high enantioselectivity, which can then be cyclized to form chiral imidazolidines. nih.gov These catalytic systems create a chiral environment that favors the formation of one enantiomer over the other. The enantiomeric excess (ee) of the product is a measure of the success of the chiral induction.
The table below summarizes representative results for the stereoselective synthesis of chiral imidazolidine-related structures, highlighting the influence of the chiral source on the stereochemical outcome.
| Chiral Source/Catalyst | Reactants | Product | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Chiral Diamine | Chiral allenamide and N-alkyl substituted aldimines | Chiral 1,2-diamino synthons | Single stereoisomers | acs.org |
| (Ph-BPE)Cu–H | Azadienes and Aldimines/Ketimines | anti-1,2-diamines | >95:5 er | nih.gov |
| Chiral Ligands | Aromatic aldehydes and Nitromethane | Nitroaldols | up to 97% ee (S), up to 96% ee (R) | nih.gov |
It is important to note that the reaction conditions, including solvent, temperature, and the nature of the catalyst, play a crucial role in the level of stereoselectivity achieved. Optimization of these parameters is often necessary to obtain the desired stereoisomer in high purity.
Synthesis of Precursors and Intermediates to this compound Analogues
Synthesis of N,N'-Disubstituted Ethylenediamine (B42938) Derivatives:
N,N'-dibenzylethylenediamine is a central building block. A common and efficient method for its synthesis involves a two-step process. First, ethylenediamine is reacted with two equivalents of benzaldehyde to form the bis-Schiff base, N,N'-dibenzalethylenediamine. This intermediate is then reduced to yield N,N'-dibenzylethylenediamine. The reduction can be achieved through catalytic hydrogenation using catalysts such as platinum oxide or through the use of reducing agents like sodium borohydride.
The synthesis of N,N'-disubstituted ethylenediamine derivatives with different substituents on the nitrogen atoms can be achieved by employing various primary amines and carbonyl compounds. For example, Michael addition, hydrazinolysis, and Curtius rearrangements are among the methods used to prepare a range of N-substituted ethylenediamines in good yields. asianpubs.org Another approach involves the reaction of N,N'-disubstituted ethylenediamines with glyoxal (B1671930) to form 2-imidazolidinecarboxaldehydes. acs.org
The following table outlines different synthetic routes to N,N'-disubstituted ethylenediamine precursors.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| Amine, N-(2-bromoethyl)phthalimide | Nucleophilic substitution, then hydrazinolysis | N-Substituted ethylenediamine | ~55% | asianpubs.org |
| Amine, 2-chloroethylamine (B1212225) hydrochloride | - | N-Substituted ethylenediamine | ~60% | asianpubs.org |
| Amine, 2-ethyl-2-oxazoline | Ring cleavage, then hydrolysis | N-Substituted ethylenediamine | ~52% | asianpubs.org |
| Ethylenediamine, Benzaldehyde | - | N,N'-dibenzalethylenediamine | - | - |
| N,N'-dibenzalethylenediamine | Catalytic Hydrogenation (e.g., PtO2, H2) | N,N'-dibenzylethylenediamine | High | - |
Synthesis of Substituted 2-Chlorobenzaldehyde Analogues:
The diversity of imidazolidine analogues is often introduced through the use of variously substituted aldehydes. For the synthesis of analogues of this compound, substituted 2-chlorobenzaldehydes are required.
The synthesis of 2-substituted 3-chlorobenzaldehydes can be achieved from 2-(3-chlorophenyl)-1,3-dioxolanes via an ortho-lithiation strategy. researchgate.net This method allows for the introduction of a range of functional groups at the position ortho to the formyl group. Another established method for the preparation of 2-chlorobenzaldehyde is the hydrolysis of 1-chloro-2-(dichloromethyl)benzene (B1361784) in an acidic medium, with yields reported around 70%. prepchem.com Furthermore, 2-chlorobenzaldehyde can be converted to 2-chlorobenzoyl chloride by reaction with chlorine in the presence of phosphorus pentachloride. google.com This acid chloride can then be used to synthesize other derivatives.
The table below provides examples of synthetic methods for preparing substituted 2-chlorobenzaldehyde precursors.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1-chloro-2-(dichloromethyl)benzene | Concentrated H2SO4, then H2O | 2-chlorobenzaldehyde | 70% | prepchem.com |
| 2-(3-chlorophenyl)-1,3-dioxolane | ortho-lithiation | 2-Substituted 3-chlorobenzaldehydes | - | researchgate.net |
| 2-chlorobenzaldehyde | Cl2, PCl5 | 2-chlorobenzoyl chloride | 93% | google.com |
By combining the appropriate N,N'-disubstituted ethylenediamine with a desired substituted benzaldehyde, a wide library of this compound analogues can be synthesized for further investigation.
Advanced Structural Analysis and Conformational Studies of 1,3 Dibenzyl 2 2 Chlorophenyl Imidazolidine
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis of the title compound's methylated analog provides a definitive method for determining its molecular structure with high precision. The study reveals a monoclinic crystal system with the space group P21/c.
Elucidation of Molecular Geometry and Bond Parameters
The molecular structure, as determined by X-ray diffraction, confirms the connectivity of the 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine framework. The bond lengths and angles within the molecule are reported to be within normal ranges and are comparable to those observed in structurally similar compounds. nih.gov The fundamental geometry consists of a central five-membered imidazolidine (B613845) ring substituted at the 1 and 3 positions with benzyl (B1604629) groups and at the 2 position with a 2-chlorophenyl group.
Table 1: Selected Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₄H₂₅ClN₂ |
| Formula Weight | 376.9 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1858 (1) |
| b (Å) | 9.8577 (2) |
| c (Å) | 29.3310 (5) |
| β (°) | 96.8591 (15) |
| Volume (ų) | 2062.80 (6) |
Conformational Analysis of the Imidazolidine Ring
The five-membered imidazolidine ring is not planar and adopts an envelope conformation. nih.gov This conformation is characterized by four of the ring atoms being approximately coplanar, while the fifth atom deviates from this plane. In the case of the major component of the disordered structure, one of the nitrogen atoms (N10) serves as the "flap" of the envelope. nih.gov For the minor component, the other nitrogen atom (N8) is the flap. nih.gov
The degree of puckering in the ring is quantified by the Cremer and Pople puckering parameters. For the major conformer, the puckering amplitude (Q2) is 0.427 (2) Å with a phase angle (φ2) of 252.5 (3)°. nih.gov The minor conformer exhibits a slightly different puckering with Q2 = 0.555 (6) Å and φ2 = 178.7 (8)°. nih.gov
Dihedral Angles and Spatial Orientation of Substituent Groups (Benzyl and Chlorophenyl)
The relative orientations of the aromatic rings are defined by the dihedral angles between them. The dihedral angle between the 2-chlorophenyl ring and the two benzyl rings are 55.31 (9)° and 57.50 (8)°, respectively. nih.govnih.gov The two benzyl rings themselves are oriented at a dihedral angle of 71.59 (9)° to each other. nih.govnih.gov
Table 2: Key Dihedral Angles
| Interacting Groups | Dihedral Angle (°) |
|---|---|
| Chlorophenyl Ring and Benzyl Ring 1 | 55.31 (9) |
| Chlorophenyl Ring and Benzyl Ring 2 | 57.50 (8) |
Analysis of Molecular Disorder and Occupancy Ratios
The crystal structure reveals molecular disorder within the imidazolidine ring, specifically involving the methine, methylene (B1212753), and methyl carbon atoms. nih.govnih.gov These atoms occupy two distinct sets of sites, leading to two different conformations of the imidazolidine ring coexisting within the crystal lattice. nih.gov The refined occupancy ratio for the major component is 0.834 (4), while the minor component has an occupancy of 0.166 (4). nih.govnih.gov This indicates that the major conformation is significantly more prevalent in the solid state.
Supramolecular Interactions in the Crystalline State
C-H···Cl Interactions
In the crystal lattice, molecules are linked through C-H···Cl interactions. nih.govnih.gov These weak hydrogen bonds involve hydrogen atoms from the organic framework interacting with the chlorine atom of the 2-chlorophenyl group on an adjacent molecule. This type of interaction plays a role in the formation of the supramolecular assembly. In addition to these, a number of weak C-H···π interactions involving all three aromatic rings also contribute to the formation of the three-dimensional crystal structure. nih.govnih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
C-H···π Interactions and Three-Dimensional Network Formation
The solid-state structure of imidazolidine derivatives is significantly influenced by a network of weak non-covalent interactions, among which C-H···π interactions play a pivotal role. In the crystal structure of a closely related compound, 1,3-dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine, these interactions are instrumental in the formation of a complex three-dimensional network. researchgate.netresearchgate.netresearchgate.net
The molecular packing of this derivative reveals that molecules are linked through a series of weak C-H···π interactions involving all three of its aromatic rings—the 2-chlorophenyl ring and the two benzyl rings. These interactions, alongside C-H···Cl contacts, contribute to a robust supramolecular architecture. researchgate.netresearchgate.net The pendant benzyl groups adopt an equatorial orientation relative to the imidazolidine ring, which itself assumes an envelope conformation. researchgate.netresearchgate.netresearchgate.net
The specific geometries of these C-H···π interactions have been characterized crystallographically, with donor-acceptor distances and angles indicative of significant attractive forces. The table below summarizes the key C-H···π interactions observed in the crystal lattice of 1,3-dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine. researchgate.net
| Donor (D-H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| C1-H1A | Cg1 | 0.95 | 2.89 | 3.805 (3) | 162 |
| C7-H7B | Cg2 | 0.99 | 2.84 | 3.691 (3) | 144 |
| C11-H11A | Cg3 | 0.99 | 2.93 | 3.784 (3) | 145 |
| C13-H13 | Cg1 | 0.95 | 2.89 | 3.685 (3) | 142 |
Cg1, Cg2, and Cg3 represent the centroids of the 2-chlorophenyl, and the two benzyl rings, respectively.
Intramolecular Hydrogen Bonding in Related Derivatives
While the primary focus is on this compound, the principles of intramolecular hydrogen bonding can be effectively illustrated by examining its influence in related imidazolidine derivatives. Intramolecular hydrogen bonds are crucial in defining the conformation of a molecule by restricting the rotation of functional groups and leading to the formation of stable, pseudo-cyclic structures.
A pertinent example can be found in (E)-1-(2-hydroxyethyl)-2-(nitromethylidene)imidazolidine. In this molecule, the imidazolidine NH group participates in a three-center N-H···O hydrogen bond, which has both intramolecular and intermolecular components. researchgate.net The intramolecular component of this hydrogen bond involves one of the oxygen atoms of the nitro group, leading to the formation of a stable six-membered ring motif, denoted as an S(6) ring. researchgate.net
The geometric parameters of this intramolecular hydrogen bond, as determined by X-ray crystallography, are presented in the table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N1-H1···O2 | 0.89 (2) | 2.16 (2) | 2.733 (2) | 121 (2) |
This intramolecular interaction plays a significant role in stabilizing the planar conformation of the 2-(nitromethylidene)imidazolidine fragment. The planarity is further enhanced by the electron-withdrawing nature of the nitro group, which promotes electron delocalization within the pseudo-ring. Such intramolecular hydrogen bonds can have a profound impact on the physicochemical properties of molecules, including their solubility and permeability.
Spectroscopic Investigations of Conformational Features
¹H NMR spectroscopy is a powerful tool for elucidating the conformational features of molecules in solution. For imidazolidine derivatives, the chemical shifts and coupling constants of the ring protons provide valuable insights into processes such as ring reversal and nitrogen inversion.
In the case of N-acylimidazolidines, which are structurally related to the title compound, ¹H NMR spectra often reveal the presence of two sets of signals at room temperature. This observation is indicative of the existence of two distinct species in solution, which are identified as E/Z diastereomers arising from restricted rotation around the N-acyl bond.
The ¹H NMR spectra of these compounds show that for both diastereomers, the methylene protons of the imidazolidine ring (H-4 and H-5) often appear as triplets. This pattern suggests a rapid ring reversal and nitrogen inversion on the NMR timescale. Consequently, the primary dynamic process observed is the slower amide bond rotation.
The table below presents typical ¹H NMR chemical shift ranges for the imidazolidine ring protons in a series of 1-acyl-3-arylimidazolidines.
| Proton | Chemical Shift Range (ppm) - Z isomer | Chemical Shift Range (ppm) - E isomer |
|---|---|---|
| H-2 | 4.97 - 5.15 (s) | 4.78 - 4.96 (s) |
| H-4 | 3.58 - 3.73 (t) | 3.42 - 3.57 (t) |
| H-5 | 3.98 - 4.18 (t) | 3.78 - 3.97 (t) |
s = singlet, t = triplet
The distinct chemical shifts for the E and Z isomers reflect the different magnetic environments of the imidazolidine protons in each conformation. Nuclear Overhauser Effect (NOE) spectroscopy can be further employed to unambiguously assign the signals to specific protons and to determine the through-space proximity of different groups, thereby confirming the conformational preferences of the molecule in solution. For instance, in 1,2,3-trisubstituted imidazolidines, a transoid orientation of the substituents at the N1, N3, and C2 positions is often the preferred conformation.
Reactivity and Mechanistic Investigations of 1,3 Dibenzyl 2 2 Chlorophenyl Imidazolidine
General Reactivity Profiles of Imidazolidine (B613845) Systems
Imidazolidines are typically synthesized through the condensation of a 1,2-diamine with an aldehyde or ketone. rsc.org For 1,3-dibenzyl-2-aryl substituted imidazolidines, this involves reacting N,N'-dibenzylethylenediamine with a corresponding aryl aldehyde. rsc.org The resulting cyclic aminal structure is characterized by a C-N-C-N linkage, where the carbon atom at the 2-position (C2) is bonded to two nitrogen atoms. This arrangement makes the imidazolidine ring susceptible to cleavage, particularly through hydrolysis.
One of the most characteristic reactions of imidazolidines is their hydrolysis in the presence of acid, which regenerates the constituent diamine and aldehyde. documentsdelivered.com This lability is a key feature of their chemical profile. The stability and reactivity of the imidazolidine ring can be significantly influenced by the substituents on the nitrogen atoms and the C2 carbon. For instance, N,N'-diacylimidazolidines can be prepared by condensing 1,2-diamines with aldehydes, followed by acylation. rsc.org
Furthermore, imidazolidine derivatives are widely utilized as precursors for N-heterocyclic carbenes (NHCs), which are a class of persistent carbenes with significant applications in organocatalysis and as ligands for transition metals. rsc.orgrsc.orgnih.gov The formation of an NHC from an imidazolidine precursor typically involves deprotonation at the C2 position, although other pathways like thermally induced α-elimination from suitable C2-substituted imidazolidines are also known. rsc.orgresearchgate.net
| Reaction Type | Description | Typical Conditions | Products |
|---|---|---|---|
| Hydrolysis | Cleavage of the aminal linkage in the ring. | Aqueous acid (e.g., HCl) | 1,2-Diamine and Aldehyde |
| NHC Formation | Formation of an N-heterocyclic carbene from the imidazolidine ring. | Strong base (for deprotonation) or thermolysis | Imidazolidin-2-ylidene |
| Nucleophilic Substitution | Displacement of a leaving group at the C2 position by a nucleophile. | Varies depending on substrate and nucleophile | C2-substituted imidazolidine |
Nucleophilic Reactions and Amine Derivative Formation
The C2 carbon of the imidazolidine ring is electrophilic and thus a primary site for nucleophilic attack. The most common example is hydrolysis, which proceeds via nucleophilic attack of water on the C2 carbon, often facilitated by acid catalysis. This reaction leads to the opening of the imidazolidine ring to form a hemiaminal intermediate, which subsequently breaks down to yield the corresponding diamine (N,N'-dibenzylethylenediamine) and aldehyde (2-chlorobenzaldehyde). The mechanism of hydrolysis for related thiazolidine (B150603) systems has been shown to proceed via an iminium ion intermediate formed in an equilibrium ring-opening reaction. documentsdelivered.com A similar intermediate is plausible for imidazolidines.
Beyond hydrolysis, the C2 position can be susceptible to attack by other nucleophiles, especially if a suitable leaving group is present. While 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine itself does not have an obvious leaving group at C2, related systems can be designed to undergo nucleophilic substitution. For instance, reactions involving benzotriazol-1-yl intermediates allow for nucleophilic substitutions by Grignard reagents or sodium cyanide to afford various C2-substituted imidazolidines. rsc.org These reactions underscore the electrophilic nature of the C2 carbon and the potential for forming a variety of amine derivatives through ring modification or substitution.
The formation of the imidazolidine ring itself is a cascade of nucleophilic additions. The reaction of a diamine with an aldehyde begins with the nucleophilic attack of one amine group on the carbonyl carbon, followed by dehydration to form a Schiff base (imine). A subsequent intramolecular nucleophilic attack by the second amine group on the imine carbon closes the ring to form the final imidazolidine product. rsc.org
Base-Mediated Isomerization Mechanisms (e.g., to Imidazol-2-ones)
A more direct analogy can be drawn from the synthesis of imidazolidin-2-ones from 1,2-diamines and a carbonyl source. researchgate.net However, converting a pre-formed imidazolidine requires oxidation. A potential pathway could involve dehydrogenation to form the corresponding imidazoline, followed by oxidation. Alternatively, direct C-H activation and oxidation at the C2 position could be envisioned.
Reaction Pathways and Transition State Analysis (e.g., DFT-guided)
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms, identifying intermediates, and analyzing the energetics of transition states. iucr.orgjst.go.jpnih.govdoaj.org For a proposed transformation such as the isomerization of this compound, DFT calculations could provide invaluable insights into the feasibility and preferred pathway of the reaction.
A computational investigation would typically involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactant (this compound), proposed intermediates (e.g., imidazoline), transition states, and the final product (imidazol-2-one) would be optimized to find their lowest energy conformations. nih.gov
Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect the reactant, intermediates, and product along the reaction coordinate. A transition state represents the highest energy point on the minimum energy path.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is used to follow the reaction path downhill from the transition state to ensure that it correctly connects the intended reactant and product.
DFT studies on related systems, such as the degradation of imidazolium-based membranes, have successfully identified reaction barriers for processes like ring-opening, demonstrating the utility of this approach. jst.go.jp Similarly, DFT has been used to study the structure and electronic properties (e.g., HOMO-LUMO energy gaps) of imidazolidine-2,4-dione derivatives, providing insights into their reactivity. mdpi.comiucr.orgdoaj.org
| Computational Step | Objective | Methodology/Functional | Expected Outcome |
|---|---|---|---|
| Geometry Optimization | Find stable structures of reactants, intermediates, and products. | B3LYP/6-311G(d,p) | Optimized 3D coordinates and electronic energies. |
| Transition State Search | Locate the highest energy point along the reaction path. | Synchronous Transit-Guided Quasi-Newton (STQN) | Geometry of the transition state. |
| Frequency Analysis | Confirm the nature of stationary points. | Same level of theory as optimization. | Zero imaginary frequencies for minima, one for transition states. |
| IRC Calculation | Verify connectivity of the reaction path. | Same level of theory as optimization. | Confirmation that the TS connects the correct reactant and product. |
| Energy Profile Construction | Visualize the energetics of the entire reaction. | Plot of relative energies vs. reaction coordinate. | Activation energy barriers and overall reaction enthalpy. |
Applications of 1,3 Dibenzyl 2 2 Chlorophenyl Imidazolidine in Advanced Chemical Synthesis and Materials
Role as Precursors in Complex Molecule Synthesis
The fundamental structure of 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine, featuring a five-membered diamine ring, makes it an excellent building block for more elaborate molecules. The nitrogen atoms within the imidazolidine (B613845) ring can act as key coordination sites for metal ions, paving the way for its use in synthesizing novel coordination compounds.
Synthesis of Lanthanide Complexes
Imidazolidine-based ligands are recognized as effective precursors for the synthesis of lanthanide complexes, which are of interest for their unique magnetic and luminescent properties. nih.gov Lanthanide ions are known for their high coordination numbers and preference for oxygen and nitrogen donor ligands. nih.gov The nitrogen atoms in the this compound scaffold can serve as donor sites to coordinate with lanthanide metal centers.
The synthesis of such complexes typically involves the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the imidazolidine-based ligand in a suitable solvent. mdpi.commdpi.com The bulky benzyl (B1604629) groups on the nitrogen atoms and the chlorophenyl group at the C2 position would sterically influence the coordination geometry, potentially leading to the formation of mononuclear complexes with specific spatial arrangements. nih.gov While specific complexes with this compound have not been detailed, the general methodology for forming lanthanide complexes with related N-donor ligands is well-established.
Table 1: Examples of Lanthanide Complexes with Imidazole-Derived Ligands
| Lanthanide Ion (Ln³⁺) | Ligand Type | Resulting Complex Formula | Coordination Environment | Reference |
|---|---|---|---|---|
| La, Ce, Nd, Eu, Gd, Dy, Ho | Imidazole (B134444)–biphenyl–carboxylate | [Ln(HL)₂(NO₃)₃] | Ten-coordinated, distorted bicapped square antiprism | nih.gov |
| Sm, Eu | Thiodiacetato (tda) | [Ln₂(tda)₃(H₂O)₅]·3H₂O | Nine-coordinated, tricapped trigonal prism | mdpi.com |
| La, Nd | Benzyliminodiacetic acid (bzlida) | [Ln(bzlida)(Hbzlida)]∙H₂O | One-dimensional polymeric chains | researchgate.net |
Applications in Coordination Chemistry
The coordination of lanthanides and other transition metals with N-donor ligands like imidazolidines is a cornerstone of modern materials science. nih.gov The resulting complexes can form diverse structures, from simple mononuclear compounds to complex coordination polymers. nih.govresearchgate.net The specific substituents on the imidazolidine ring play a crucial role in determining the final architecture and properties of the metal complex.
In the case of this compound, the two nitrogen atoms can act as a bidentate ligand, chelating to a metal center. The steric bulk of the benzyl and chlorophenyl groups would likely prevent the formation of dense, high-coordinate polymers, favoring the synthesis of discrete molecular complexes. These complexes could find applications as building blocks for larger supramolecular assemblies or as nodes in metal-organic frameworks (MOFs), depending on the reaction conditions and the choice of metal. The coordination chemistry of such ligands is pivotal for developing materials with tailored magnetic, optical, or catalytic functionalities. nih.gov
Utility in Homogeneous Catalysis
Lanthanide complexes are increasingly utilized in homogeneous catalysis due to the unique properties of the f-block elements, including their tunable Lewis acidity and rapid ligand exchange rates. lbl.gov Complexes derived from imidazolidine precursors are promising candidates in this field. Although direct catalytic studies involving this compound are not available, its potential can be inferred from related systems. Lanthanide complexes supported by N-heterocyclic carbene (NHC) ligands, which can be derived from imidazolidine precursors, have shown promise in selective polymerization reactions. mdpi.com The strong σ-donating ability of NHC ligands stabilizes the metal center, which is a desirable trait for active and robust catalysts. rsc.org A lanthanide complex of this compound or its corresponding NHC could potentially catalyze a range of organic transformations, such as polymerizations, hydrogenations, and C-C bond-forming reactions. mdpi.commdpi.com
Organocatalytic Applications
Perhaps the most significant potential application for this compound lies in the field of organocatalysis, specifically as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts generated by the deprotonation of the corresponding imidazolium (B1220033) or imidazolidinium salts. mdpi.com The target compound can be readily converted into an imidazolidinium salt, which then serves as the precatalyst for generating the active NHC species.
Facilitation of Stereoselective Reactions
Chiral NHCs are highly effective catalysts for a wide array of stereoselective reactions. researchgate.net By introducing chirality into the imidazolidine backbone or the N-substituents, chemists can create a chiral pocket around the carbene carbon. This environment allows for precise control over the stereochemical outcome of a reaction. While this compound is itself achiral, it serves as a scaffold that can be modified to incorporate chiral elements. For instance, using a chiral diamine as the starting material for the imidazolidine synthesis would result in a chiral precatalyst.
NHC-catalyzed reactions often involve the generation of key intermediates like acyl anions, homoenolates, or enolates through a process known as umpolung (polarity reversal). acs.orgwmich.edu This strategy enables the synthesis of complex molecules, such as γ-butyrolactones and cyclopentanes, with high stereoselectivity. acs.org
Asymmetric Catalysis with Imidazolidinium-Based Systems
Imidazolidinium salts are common precursors for some of the most successful NHC organocatalysts used in asymmetric synthesis. tu-clausthal.de These catalysts have been applied to a variety of transformations, including aldol (B89426) reactions, annulations, and acylation reactions. nih.govnih.govresearchgate.net The choice of substituents on the nitrogen atoms and the backbone of the imidazolidinium ring is critical for achieving high enantioselectivity. researchgate.net
The N-benzyl groups in this compound provide steric bulk that can influence the approach of substrates to the catalytic center. In a chiral version of this catalyst, this steric influence would be crucial for differentiating between the enantiotopic faces of a prochiral substrate, leading to high enantiomeric excess (ee) in the product. The development of novel chiral imidazolidinium salts is an active area of research aimed at expanding the scope and efficiency of asymmetric catalysis. tu-clausthal.de
Table 2: Examples of Asymmetric Reactions Catalyzed by Imidazolidinium/Imidazolium-Derived Systems
| Reaction Type | Catalyst Precursor | Key Features | Stereoselectivity Achieved | Reference |
|---|---|---|---|---|
| Aldol Reaction | Chiral Imidazolium Prolinate Salts | Synzymatic system with chirality on cation and anion. | Up to 70% ee | nih.gov |
| [4+2] Annulation | Chiral Triazolium Salt | Forms enantioenriched bicyclic lactones from α,β-unsaturated aldehydes. | Excellent selectivity | nih.gov |
| Acylation of Alcohols | C₂-Symmetric Imidazolium Salt | Kinetic resolution of racemic secondary alcohols. | Up to 68% ee | researchgate.net |
| Cyclopentane Synthesis | Chiral Triazolium and Imidazolium Salts | Catalysts show stereodivergency, affording different major products. | High enantioselectivity | acs.org |
| trans-γ-Lactam Synthesis | Cyclohexyl-substituted Azolium Salt | Cooperative catalysis with a Brønsted acid. | Up to 93% ee, >20/1 dr | nih.gov |
Base-Catalyzed Hydroamidation (Related Imidazolidin-2-ones)
While this compound is a cyclic aminal, the related imidazolidin-2-one core is a valuable structure often synthesized via hydroamidation reactions. The intramolecular hydroamidation of propargylic ureas represents a powerful, atom-economical route to access these five-membered cyclic ureas. acs.org Research has demonstrated the first organo-catalyzed method for this transformation, providing an efficient path to imidazolidin-2-ones and imidazol-2-ones under ambient conditions. organic-chemistry.orgacs.orgnih.gov
This process typically utilizes a strong, non-nucleophilic base as a catalyst. organic-chemistry.org The phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has been identified as a highly effective organo-catalyst for this reaction, outperforming guanidine (B92328) and amidine bases. acs.orgnih.govunipr.it The methodology is characterized by its excellent chemo- and regioselectivity, broad substrate scope, high tolerance for various functional groups, and remarkably short reaction times, sometimes as brief as one minute. acs.orgorganic-chemistry.org
The proposed mechanism, supported by Density Functional Theory (DFT) calculations, suggests that for the formation of imidazolidin-2-ones, the reaction proceeds through a direct cyclization of the deprotonated urea. acs.orgorganic-chemistry.org In contrast, the synthesis of imidazol-2-ones is believed to involve a base-mediated isomerization to an allenamide intermediate. acs.orgresearchgate.net This sustainable protocol avoids the harsh conditions or metal catalysts required by traditional methods, such as the carbonylation of diamines. acs.orgorganic-chemistry.org
| Catalyst | Substrate Type | Key Features | Reaction Time | Selectivity | Reference |
|---|---|---|---|---|---|
| BEMP (Phosphazene Base) | Propargylic Ureas | Organo-catalyzed; Ambient conditions; Water-tolerant | As low as 1 minute | Excellent chemo- and regioselectivity for 5-membered rings | acs.orgorganic-chemistry.orgacs.org |
| Sodium Hydride (NaH) | Azapropargyl Glicinamides | Base-mediated 5-exo-dig cyclization | Not specified | High | mdpi.com |
| Potassium Carbonate (K₂CO₃) | N-allyl ureas (for indole-imidazolidin-2-ones) | Base-promoted hydroamination followed by Pd-catalyzed annulation | Not specified | High | mdpi.com |
Exploration as Chiral Auxiliaries in Enantioselective Synthesis
Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The imidazolidine framework is a valuable scaffold for designing such auxiliaries. rsc.org While specific data on this compound as a chiral auxiliary is not extensively documented, the broader class of chiral imidazolidine derivatives has been successfully employed in asymmetric synthesis. rsc.org
For instance, chiral imidazolidin-4-one (B167674) derivatives have been synthesized and used to create chiral ligands for metal complexes. beilstein-journals.orgnih.gov These ligands, when complexed with copper(II), have proven to be highly efficient catalysts in asymmetric Henry (nitroaldol) reactions. beilstein-journals.orgnih.govsemanticscholar.org The stereochemical outcome of the reaction is profoundly influenced by the relative configuration of the substituents on the imidazolidine ring. Ligands with a cis-configuration can lead to the S-enantiomer of the product with high enantiomeric excess (up to 97% ee), whereas trans-configured ligands can yield the corresponding R-enantiomer (up to 96% ee). beilstein-journals.orgsemanticscholar.org
The effectiveness of these auxiliaries stems from their ability to create a well-defined, sterically hindered environment around the reactive center, thereby directing the approach of incoming reagents from a specific face. scielo.org.mx After the desired stereoselective transformation, the auxiliary can be cleaved from the product, ideally to be recovered and reused. wikipedia.org The success of related imidazolidine structures suggests the potential of compounds like this compound for similar applications in controlling stereochemistry.
| Imidazolidine Derivative Type | Reaction | Metal/Catalyst | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2-(Pyridin-2-yl)imidazolidin-4-one | Asymmetric Henry Reaction | Copper(II) complex | Up to 97% | beilstein-journals.orgnih.gov |
| "Proline-type" ligand (pyrrolidine instead of imidazolidine) | Asymmetric Aldol Reaction | Organocatalyst | Up to 91% | beilstein-journals.org |
| Oxazolidinone Auxiliaries (related 5-membered heterocycles) | Asymmetric Alkylation | Various | High diastereoselectivity | rsc.org |
Ligand Design for Metal-Catalyzed Processes (Imidazolidine-derived ligands)
The design of effective ligands is paramount in homogeneous transition metal catalysis, as the ligand structure dictates the reactivity, selectivity, and stability of the metal catalyst. nih.gov Imidazolidine and its partially unsaturated analog, imidazoline, have emerged as powerful structural motifs for the design of chiral nitrogen-containing ligands. researchgate.net These "privileged" scaffolds are versatile and have been applied in a wide array of metal-catalyzed asymmetric reactions. beilstein-journals.orgnih.gov
Imidazolidine-derived ligands, such as those based on the 2-(pyridin-2-yl)imidazolidin-4-one framework, form stable chelate complexes with metal ions like copper(II). beilstein-journals.orgnih.gov The specific pairing of the chiral ligand and the metal is crucial for the catalytic efficacy of the resulting complex. beilstein-journals.orgnih.gov The substituents on the imidazolidine ring allow for fine-tuning of the steric and electronic properties of the ligand. This modulation is key to optimizing catalyst performance in reactions such as C-N cross-coupling, hydrosilylation, and various carbon-carbon bond-forming reactions. researchgate.netbeilstein-journals.org
The additional N-substituent in the imidazolidine ring (compared to an oxazoline, for example) provides a broader scope for structural modification and can serve as a handle for immobilizing the catalyst on a solid support. researchgate.net The utility of these ligands has been demonstrated in the synthesis of essential chiral intermediates for pharmaceuticals, highlighting their importance in both academic research and industrial applications. nih.govsemanticscholar.org The 1,3-dibenzyl and 2-(2-chlorophenyl) groups on the target molecule represent such tunable positions that can influence the chiral pocket of a potential metal complex.
| Ligand Scaffold | Metal | Catalyzed Reaction | Key Advantage | Reference |
|---|---|---|---|---|
| Chiral 2-(Pyridin-2-yl)imidazolidin-4-one | Copper(II) | Asymmetric Henry Reactions | High enantioselectivity; Tunable stereochemical outcome (R vs S) | beilstein-journals.orgnih.gov |
| Chiral Imidazoline-based ligands | Various (e.g., Pd, Cu, Ir) | Asymmetric allylic alkylation, hydrosilylation, etc. | Alternative to oxazolines with broader tuning capability | researchgate.net |
| N-Heterocyclic Carbene (NHC) precursors (from imidazolium salts) | Palladium(0) | Intermolecular Diamination of Alkenes | Efficient access to vinyl imidazolidinones | mdpi.com |
Theoretical and Computational Chemistry Studies on 1,3 Dibenzyl 2 2 Chlorophenyl Imidazolidine
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic characteristics of imidazolidine (B613845) derivatives. By employing functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), researchers can achieve a high degree of accuracy in predicting molecular structures and properties. rsc.orgphyschemres.org
For 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine, DFT calculations would be instrumental in determining the optimized molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Key structural parameters that can be elucidated include bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. physchemres.org
Furthermore, DFT calculations provide a wealth of information regarding the electronic properties of the molecule. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. rsc.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the compound. rsc.org A smaller energy gap generally suggests higher reactivity.
In the case of this compound, the HOMO is likely to be localized on the electron-rich benzyl (B1604629) and imidazolidine moieties, while the LUMO may be distributed over the electron-withdrawing chlorophenyl ring. The precise distribution and energies of these orbitals, however, would be determined through detailed DFT calculations.
A summary of typical electronic properties that can be obtained from DFT calculations is presented in the table below.
| Property | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and stability. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the distribution of electron density. |
| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom in the molecule, indicating sites prone to electrostatic interactions. |
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction pathways. For this compound, these methods can identify the most probable sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts and understanding its chemical behavior.
The analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, is a valuable approach for visualizing the charge distribution and predicting reactive sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For the target molecule, the nitrogen atoms of the imidazolidine ring and the pi-systems of the benzyl groups are expected to be electron-rich, whereas the area around the chlorine atom on the phenyl ring will be electron-deficient.
Global and local reactivity descriptors, such as chemical hardness, softness, and Fukui functions, can also be calculated to quantify the reactivity. nih.gov These descriptors provide a more nuanced understanding of the molecule's reactivity profile.
Computational methods are also employed to model reaction mechanisms and determine the most favorable reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a thermodynamic and kinetic understanding of the reaction. For instance, the hydrolysis of the imidazolidine ring or substitution reactions on the aromatic rings could be modeled to predict their feasibility and outcomes.
Analysis of Intermolecular Interaction Energies in Imidazolidine Derivatives
The way molecules of this compound interact with each other in the solid state is crucial for understanding its crystal packing and physical properties. Computational methods, particularly those based on calculating interaction energies, provide a quantitative measure of the strength and nature of these non-covalent interactions.
For imidazolidine derivatives, common intermolecular interactions include van der Waals forces, C-H···π interactions between the alkyl protons and the aromatic rings, and potentially weak hydrogen bonds. In the case of this compound, the presence of the chlorine atom also allows for the possibility of C-H···Cl interactions. researchgate.net
To quantify the strength of these interactions, interaction energy calculations can be performed using programs like CrystalExplorer, which often employ DFT-based energy models. nih.gov The total interaction energy can be decomposed into its constituent parts: electrostatic, polarization, dispersion, and exchange-repulsion energies. This allows for a detailed understanding of the forces that govern the crystal packing.
A hypothetical breakdown of interaction energies for a pair of interacting molecules is shown in the table below.
| Interaction Energy Component | Description |
| Electrostatic (E_ele) | Arises from the interaction between the static charge distributions of the molecules. |
| Polarization (E_pol) | Results from the distortion of the electron cloud of one molecule by the electric field of another. |
| Dispersion (E_dis) | A quantum mechanical effect arising from instantaneous fluctuations in electron density; always attractive. |
| Exchange-Repulsion (E_rep) | A short-range repulsive term that prevents molecules from interpenetrating. |
| Total Energy (E_tot) | The sum of the above components, indicating the overall strength of the interaction. |
Conformational Landscape and Energy Minima Determination
The flexibility of the five-membered imidazolidine ring, along with the rotatable benzyl and chlorophenyl groups, means that this compound can exist in multiple conformations. Understanding the conformational landscape and identifying the most stable, low-energy conformations (energy minima) is essential for comprehending its structure-activity relationships.
Computational methods are ideally suited for exploring the potential energy surface of a molecule to map out its various conformations and their relative energies. Techniques such as systematic conformational searches or molecular dynamics simulations can be used to generate a wide range of possible structures. Each of these structures can then be subjected to geometry optimization using DFT or other quantum mechanical methods to find the nearest local energy minimum.
For the imidazolidine ring itself, the most common conformations are the "envelope" (or "sofa") and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted by this compound will depend on the steric and electronic effects of its bulky substituents.
Crystallographic studies of a closely related compound, 1,3-dibenzyl-2-(2-chlorophenyl)-4-methylimidazolidine, have shown that the imidazolidine ring in that molecule adopts an envelope conformation. researchgate.net It is highly probable that the parent compound, this compound, would also favor a similar conformation to minimize steric hindrance between the large substituents.
The orientations of the benzyl and chlorophenyl groups relative to the imidazolidine ring are also critical. These are typically described by dihedral angles. Computational studies can systematically vary these dihedral angles to find the rotational energy barriers and the most stable orientations of these substituent groups. The table below presents key dihedral angles from the crystal structure of the related methyl-substituted imidazolidine, which provide a likely model for the conformational preferences of the title compound. researchgate.net
| Dihedral Angle | Description | Value (°) |
| Chlorophenyl Ring vs. Imidazolidine Mean Plane | The inclination of the 2-(2-chlorophenyl) group relative to the plane of the imidazolidine ring. | 76.27(12) |
| Chlorophenyl Ring vs. Benzyl Ring 1 | The relative orientation of the chlorophenyl ring and one of the N-benzyl groups. | 55.31(9) |
| Chlorophenyl Ring vs. Benzyl Ring 2 | The relative orientation of the chlorophenyl ring and the other N-benzyl group. | 57.50(8) |
| Benzyl Ring 1 vs. Benzyl Ring 2 | The dihedral angle between the two N-benzyl substituent rings. | 71.59(9) |
These computational and theoretical approaches provide a detailed and multi-faceted understanding of this compound, from its fundamental electronic structure to its complex intermolecular interactions and conformational behavior.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,3-dibenzyl-2-(2-chlorophenyl)imidazolidine with high purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using factorial design to minimize by-products. For example, a 2^3 factorial design (varying benzyl chloride equivalents, reaction time, and temperature) can identify critical parameters . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended, followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC and NMR .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) at 100 K reveals bond angles, torsional strain, and intermolecular interactions. For the title compound, XRD data (CCDC deposition) show a distorted chair conformation in the imidazolidine ring due to steric hindrance from the 2-chlorophenyl group. Hydrogen bonding between N–H and adjacent π-systems stabilizes the lattice . Pair XRD with DFT calculations (e.g., B3LYP/6-31G*) to validate electronic environments .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR in CDCl₃ to resolve benzyl and chlorophenyl proton environments. -NMR typically shows aromatic protons at δ 7.2–7.5 ppm and imidazolidine N–H as a broad singlet (~δ 3.1 ppm) .
- IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 399.1234 for C₂₃H₂₁ClN₂⁺) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic applications?
- Methodological Answer : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the 2-chlorophenyl group lowers LUMO energy, enhancing electrophilicity at the imidazolidine nitrogen. Pair this with molecular dynamics simulations to assess solvent effects (e.g., toluene vs. DMF) on reaction pathways . Validate predictions experimentally via kinetic studies under inert conditions .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s conformational stability?
- Methodological Answer : Discrepancies between XRD (observed chair conformation) and DFT (predicted planar transition state) can arise from crystal packing forces. Address this by:
- Performing variable-temperature NMR to detect conformational flexibility in solution.
- Running QM/MM simulations incorporating solvent and crystal environment effects .
- Comparing torsional angles (e.g., C–N–C–Cl dihedral) across methods to identify steric vs. electronic contributions .
Q. How can this compound be functionalized for use in lanthanide complex synthesis?
- Methodological Answer :
- Step 1 : Introduce chelating groups (e.g., phenol or pyridine) via nucleophilic aromatic substitution at the chlorophenyl position.
- Step 2 : Optimize ligand-to-metal ratio (e.g., 3:1 for Eu³⁺ complexes) using Job’s method .
- Step 3 : Characterize complexes via luminescence spectroscopy (e.g., europium complexes show strong red emission at 613 nm) and X-ray absorption spectroscopy (XAS) to confirm coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
